methyl 4-amino-2-hydroxy-3-iodobenzoate
Overview
Description
Methyl 4-amino-2-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C8H8INO3. It is a derivative of benzoic acid, characterized by the presence of an amino group, a hydroxyl group, and an iodine atom on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-2-hydroxy-3-iodobenzoate typically involves the iodination of methyl 4-amino-2-hydroxybenzoate. One common method includes the reaction of methyl 4-amino-2-hydroxybenzoate with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino or hydroxyl groups.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions to facilitate the formation of carbon-carbon bonds
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinones or nitroso compounds .
Scientific Research Applications
Methyl 4-amino-2-hydroxy-3-iodobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is utilized in the synthesis of agrochemical compounds for pest control.
Dyestuffs: The compound is used in the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of methyl 4-amino-2-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 4-hydroxy-3-iodobenzoate: Similar structure but lacks the amino group.
Methyl 3-amino-4-iodobenzoate: Similar structure but with different positions of the amino and hydroxyl groups.
Methyl 4-amino-3-iodobenzoate: Lacks the hydroxyl group .
Uniqueness: Methyl 4-amino-2-hydroxy-3-iodobenzoate is unique due to the presence of both amino and hydroxyl groups along with the iodine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Properties
IUPAC Name |
methyl 4-amino-2-hydroxy-3-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVTWXRLWGNGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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